4-Methylisoquinoline CAS number
4-Methylisoquinoline CAS number
An In-depth Technical Guide to 4-Methylisoquinoline
Topic: 4-Methylisoquinoline CAS Number: 1196-39-0 For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methylisoquinoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry and organic synthesis. This document consolidates essential data, including its physicochemical properties, spectroscopic profile, synthetic methodologies, and safety protocols, to serve as a foundational resource for professionals in research and drug development.
Core Chemical Data
4-Methylisoquinoline is a derivative of isoquinoline (B145761), a structural isomer of quinoline. Its chemical identity is established by the following identifiers.
| Property | Value | Source |
| CAS Number | 1196-39-0 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₉N | [1][3][4] |
| Molecular Weight | 143.19 g/mol | [1][4][5] |
| IUPAC Name | 4-methylisoquinoline | [5] |
| InChI | InChI=1S/C10H9N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-7H,1H3 | [2][5] |
| SMILES | Cc1cncc2ccccc12 | [2] |
| Appearance | Clear Yellow to Orange Oil | [4] |
| Storage | 2-8°C Refrigerator | [4] |
Physicochemical Properties
| Property | Value | Source |
| Exact Mass | 143.0735 g/mol | [2][5] |
| XLogP3-AA | 2.5 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Topological Polar Surface Area | 12.9 Ų | [5] |
| Boiling Point | Not Available | [3] |
| Melting Point | Not Available | [3] |
| Density | Not Available | [3] |
Spectroscopic Profile
A comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of 4-Methylisoquinoline. While specific experimental spectra for the parent compound are not detailed in the search results, predicted data for its derivatives and general knowledge of similar structures allow for an accurate estimation of its spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to feature distinct signals for the aromatic protons on the isoquinoline ring system and a characteristic singlet for the methyl group protons.
-
¹³C NMR: The carbon NMR spectrum will display ten unique signals corresponding to each carbon atom in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Methylisoquinoline is predicted to show characteristic absorption bands:
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C-H stretching (aromatic and methyl): 2850-3100 cm⁻¹[6]
-
Aromatic C=C and C=N stretching: 1400-1600 cm⁻¹[6]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be observed at m/z = 143.19.
Experimental Protocol for Spectroscopic Analysis
A general procedure for acquiring spectroscopic data for a compound like 4-Methylisoquinoline is as follows:
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.[7]
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz for ¹H).[7] For ¹³C NMR, a proton-decoupled pulse sequence is typically used.[7]
-
Data Processing: Process the raw data using Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to an internal standard like tetramethylsilane (B1202638) (TMS).[7]
-
-
IR Spectroscopy:
-
Sample Preparation: Prepare a sample as a KBr pellet by mixing 1-2 mg of the compound with ~100 mg of dry KBr and pressing it into a transparent pellet.[7] Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[6]
-
Acquisition: Record the spectrum on a Fourier-Transform Infrared (FT-IR) spectrometer, typically in the 4000-400 cm⁻¹ range.[7]
-
-
Mass Spectrometry:
-
Obtain the mass spectrum using a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).[6]
-
Synthesis and Reactivity
4-Methylisoquinoline serves as a valuable starting material in organic synthesis.[4][8] A key application is in the synthesis of substituted isoquinolines, such as 4-Methylisoquinolin-8-amine, a building block for biologically active compounds.[8]
Synthesis of 4-Methylisoquinolin-8-amine from 4-Methylisoquinoline
This two-step synthesis involves a regioselective nitration followed by a reduction.[8]
-
Nitration: 4-Methylisoquinoline is treated with a nitrating mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (below 0°C) to yield 4-methyl-8-nitroisoquinoline.[8] The reaction's progress can be monitored by thin-layer chromatography (TLC).[8]
-
Reduction: The resulting nitro-intermediate is then reduced to the primary amine, 4-Methylisoquinolin-8-amine, using reagents such as iron in hydrochloric acid or catalytic hydrogenation (H₂, Pd/C).[8] Another method involves using tin(II) chloride dihydrate in concentrated hydrochloric acid under reflux.
Caption: Synthesis workflow for 4-Methylisoquinolin-8-amine.
Applications in Drug Development
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[6][9][10] These compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[6][11][12]
Potential as Kinase Inhibitors
Derivatives of isoquinoline have been investigated for their role in various signaling pathways.[6] Many kinase inhibitors feature a hinge-binding motif to the ATP-binding site of the kinase, and the nitrogen atom in the isoquinoline ring can act as a hinge-binding element.[6] This makes 4-Methylisoquinoline and its derivatives compelling candidates for the development of novel kinase inhibitors for applications in oncology.[13][14]
Caption: Potential mechanism of action via kinase inhibition.
Safety and Handling
Specific safety data for 4-Methylisoquinoline is limited. Therefore, safety procedures are based on data for structurally similar compounds like 4-methylquinoline (B147181) and 8-aminoisoquinoline.[15] It is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may be toxic in contact with skin.[15][16]
Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[15][16] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[15][16] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[15][16][17] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[15][16][17] |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation[17] |
| Aquatic Hazard (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects[15][16] |
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[15]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[15][17]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[15]
-
Respiratory Protection: If working outside a fume hood or if aerosols/dust may be generated, use a NIOSH-approved respirator.
-
General Hygiene: Wash hands thoroughly after handling.[15][17] Do not eat, drink, or smoke in the work area.[15]
Caption: Safe handling workflow for 4-Methylisoquinoline.
References
- 1. scbt.com [scbt.com]
- 2. 4-Methylisoquinoline | CAS 1196-39-0 | LGC Standards [lgcstandards.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Isoquinoline, 4-methyl- | C10H9N | CID 640939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-Methylisoquinoline | 1196-39-0 | Benchchem [benchchem.com]
- 11. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
